molecular formula C10H15NO2 B1330792 (S)-1-(3,4-Dimethoxyphenyl)ethylamine CAS No. 65451-89-0

(S)-1-(3,4-Dimethoxyphenyl)ethylamine

Cat. No. B1330792
CAS RN: 65451-89-0
M. Wt: 181.23 g/mol
InChI Key: OEPFPKVWOOSTBV-ZETCQYMHSA-N
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Description

“(S)-1-(3,4-Dimethoxyphenyl)ethylamine” is a chemical compound of the phenethylamine class . It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . It is also closely related to mescaline which is 3,4,5-trimethoxyphenethylamine .


Synthesis Analysis

One of the earliest syntheses of DMPEA (then referred to as “homoveratrylamine”) was that of Pictet and Finkelstein, who made it in a multi-step sequence starting from vanillin . A similar sequence was subsequently reported by Buck and Perkin . A much shorter synthesis is given by Shulgin and Shulgin .


Molecular Structure Analysis

The molecular formula of “(S)-1-(3,4-Dimethoxyphenyl)ethylamine” is C10H15NO2 . The average mass is 181.232 Da and the monoisotopic mass is 181.110275 Da .


Chemical Reactions Analysis

“(S)-1-(3,4-Dimethoxyphenyl)ethylamine” is a derivative of 2-phenylethylamine with methoxy substituents at the 3- and 4-positions . It is an alkaloid isolated from the Cactaceae family .


Physical And Chemical Properties Analysis

The density of “(S)-1-(3,4-Dimethoxyphenyl)ethylamine” is approximately 1.0±0.1 g/cm3 . The boiling point is 324.1±0.0 °C at 760 mmHg . The vapour pressure is 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 56.6±3.0 kJ/mol . The flash point is 132.8±30.4 °C . The index of refraction is 1.518 . The molar refractivity is 52.7±0.3 cm3 .

Scientific Research Applications

Chiral Auxiliary in Synthesis

(S)-1-(3,4-Dimethoxyphenyl)ethylamine serves as an effective chiral auxiliary in the diastereoselective alkylation of aldimines, according to Kohara, Hashimoto, and Saigo (1999). This chiral auxiliary can be removed through acetylation and oxidation processes, facilitating amino-transfer to the final product (Kohara, Hashimoto, & Saigo, 1999).

Antiulcer Activities

Hosokami et al. (1992) synthesized acyl derivatives of (S)-1-(3,4-Dimethoxyphenyl)ethylamine, revealing significant antiulcer activities in certain compounds, particularly when administered intraperitoneally to rats (Hosokami et al., 1992).

Molecularly Imprinted Polymers for Dopamine Separation

Luliński and Maciejewska (2012) developed a 2-(3,4-dimethoxyphenyl)ethylamine imprinted polymer, demonstrating its effective use in separating dopamine from bananas. This material showed high specificity and recovery rate for dopamine, making it a promising tool for analytical applications (Luliński & Maciejewska, 2012).

Metabolic Studies

Charalampous and Tansey (1967) explored the metabolic fate of β-(3,4-dimethoxyphenyl)ethylamine in humans. Their study provided insights into the compound's metabolism, including deamination rates and urinary metabolites, contributing to a better understanding of its biochemical interactions in the human body (Charalampous & Tansey, 1967).

Computational Modeling for Polymer Selectivity

A computational model by Żołek, Luliński, and Maciejewska (2011) evaluated the selectivity of imprinted polymers for (S)-1-(3,4-Dimethoxyphenyl)ethylamine. This research aids in the design and evaluation of polymers with high affinity and selectivity, important in materials science and analytical chemistry (Żołek, Luliński, & Maciejewska, 2011).

Radioligand Development

Vitale et al. (1995) explored the use of (S)-1-(3,4-Dimethoxyphenyl)ethylamine as a ligand in technetium-99m complexes. This research holds significance for developing new radioligands, potentially useful in medical imaging and diagnostic procedures (Vitale et al., 1995).

Preformulation Studies for Drug Development

Morita et al. (1995) conducted preformulation studies of a derivative of (S)-1-(3,4-Dimethoxyphenyl)ethylamine, providing valuable data for oral drug formulations and stability assessments, crucial in the early stages of drug development (Morita et al., 1995).

Safety And Hazards

“(S)-1-(3,4-Dimethoxyphenyl)ethylamine” is harmful if swallowed . It causes skin irritation and serious eye damage . It may cause respiratory irritation . It is advised to wear personal protective equipment/face protection and avoid getting it in eyes, on skin, or on clothing . Ensure adequate ventilation and avoid ingestion and inhalation .

properties

IUPAC Name

(1S)-1-(3,4-dimethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-7(11)8-4-5-9(12-2)10(6-8)13-3/h4-7H,11H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPFPKVWOOSTBV-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60327442
Record name (1s)-1-(3,4-dimethoxyphenyl)ethanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(3,4-Dimethoxyphenyl)ethylamine

CAS RN

65451-89-0
Record name (1s)-1-(3,4-dimethoxyphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3,4-Dimethoxy-α-methylbenzylamine
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Synthesis routes and methods I

Procedure details

To a solution of 43.8 g of (S)-1-(3,4-dimethoxyphenyl)ethylamine in 400 cm3 of dichloromethane are added, with stirring at a temperature in the region of 20° C., 16.8 cm3 of 2-thiophenecarboxaldehyde and 35 g of 4Å molecular sieves. The reaction mixture is stirred for 16 hours at a temperature in the region of 20° C., and then filtered through a sinter funnel containing Celite. The sinter funnel is washed with 3 times 50 cm3 of dichloromethane and the filtrates are combined and then concentrated to dryness under reduced pressure (2.7 kPa) at 40° C. 45.95 g of (S)-N-(2-thienyl)-methylidene]-[1-(3,4-dimethoxyphenyl)ethylamine are thus obtained in the form of a colourless oil for which the characteristics are the following:
Quantity
43.8 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
16.8 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3′,4′-Dimethoxyacetophenone oxime (1 gram, 5.1 mmol) was dissolved in 10 milliliters of glacial acetic acid, the solution was flushed with N2 and the palladium on carbon (0.2 grams, 5%) was added. The mixture was treated with 60 psi of H2 in a Parr Type Shaker for 24 hours. The catalyst was filtered off and the filtrate was concentrated to afford a yellow oil which was taken up in water, basified to pH 12 with a saturated solution of sodium carbonate and extracted with methylene chloride. The combined extracts were dried over magnesium sulfate and concentrated to afford 1.97 grams (82%) of product as a yellow oil: 1H NMR (CDCl3) δ7.02-6.75 (m, 3H), 4.08 (q, J1=6.6 Hz, J2=13.1 Hz, 1 H), 3.89 (s, 3H), 3.87 (s, 3H), 1.37 (d , J=6.6 Hz, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Design - S
Number of citations: 6

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